beta-Methoxyphenethylamine hydrochloride

CAS No.: 62064-68-0

Cat. No.: VC4117267

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62064-68-0 |

|---|---|

| Molecular Formula | C9H14ClNO |

| Molecular Weight | 187.66 g/mol |

| IUPAC Name | 2-methoxy-2-phenylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H |

| Standard InChI Key | JREVOOJPTXLMHM-UHFFFAOYSA-N |

| SMILES | COC(CN)C1=CC=CC=C1.Cl |

| Canonical SMILES | COC(CN)C1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Properties

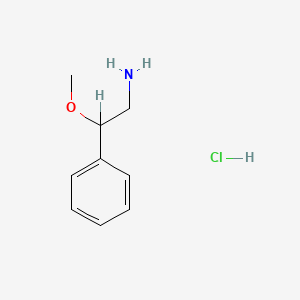

Beta-methoxyphenethylamine hydrochloride, systematically named 2-methoxy-2-phenylethanamine hydrochloride, belongs to the class of arylalkylamines. Its molecular structure consists of a benzene ring attached to an ethylamine backbone, with a methoxy group substituted at the beta carbon (Figure 1). The hydrochloride salt enhances its stability and solubility in aqueous environments .

Molecular and Structural Data

The compound’s crystalline structure and hydrogen-bonding patterns have been partially characterized, though detailed X-ray crystallography data remain limited .

Synthesis and Production

Synthetic Routes

Beta-methoxyphenethylamine hydrochloride is typically synthesized through a multi-step process:

-

Methoxylation of Phenethylamine: Starting with phenethylamine, methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

Alternative routes involve reductive amination of beta-methoxyacetophenone, followed by acidification. Industrial-scale production optimizes reaction conditions (e.g., temperature, catalyst selection) to achieve yields exceeding 80% .

Pharmacological Profile

Mechanism of Action

While direct studies on beta-methoxyphenethylamine hydrochloride are sparse, its structural analogs, such as 4-methoxyphenethylamine, exhibit interactions with monoamine oxidase (MAO) and trace amine-associated receptors (TAARs) . These receptors modulate neurotransmitter systems, including dopamine and serotonin, suggesting potential neuroactive properties .

Metabolic Pathways

In vitro studies propose that beta-methoxyphenethylamine may undergo hepatic metabolism via:

-

O-Demethylation: Catalyzed by cytochrome P450 enzymes, producing phenolic metabolites.

-

Conjugation: Glucuronidation or sulfation for renal excretion .

Applications in Research

Biochemical Studies

Beta-methoxyphenethylamine hydrochloride serves as a reference standard in chromatographic analyses due to its distinct UV-Vis absorption profile (λₘₐₓ = 280 nm) . Its stability under acidic conditions makes it suitable for electrophoretic separation techniques.

Material Science

Polymer composites incorporating beta-methoxyphenethylamine derivatives demonstrate enhanced electrochemical properties, enabling applications in biosensor development . For example, poly(4-methoxyphenethylamine) films facilitate oligonucleotide-DNA hybridization on graphite electrodes, a critical step in genosensor fabrication .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume